BenchChemオンラインストアへようこそ!

Antimicrobial protein CAP18

Antimicrobial Resistance MRSA Salt-Resistant AMPs

CAP18 (Cathelicidin Antimicrobial Peptide is a 37-residue cationic antimicrobial peptide (GLRKRLRKFRNKIKEKLKKIGQKIQGLLPKLAPRTDY) derived from the C-terminal domain of rabbit granulocyte cathelicidin. It belongs to the cathelicidin family, which also includes human LL-37 (hCAP18), ovine SMAP29, murine mCRAMP, and rat rCRAMP.

Molecular Formula
Molecular Weight
Cat. No. B1578209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial protein CAP18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAP18 Antimicrobial Protein: Baseline Characterization and Comparator Identification for Procurement


CAP18 (Cathelicidin Antimicrobial Peptide 18) is a 37-residue cationic antimicrobial peptide (GLRKRLRKFRNKIKEKLKKIGQKIQGLLPKLAPRTDY) derived from the C-terminal domain of rabbit granulocyte cathelicidin. It belongs to the cathelicidin family, which also includes human LL-37 (hCAP18), ovine SMAP29, murine mCRAMP, and rat rCRAMP [1]. CAP18 folds into an amphipathic α-helical structure and exerts broad-spectrum bactericidal activity through membrane disruption, while also binding and neutralizing lipopolysaccharide (LPS) [2]. When evaluating procurement options, the closest structural and functional analogs include LL-37 (human), SMAP29 (sheep), mCRAMP (mouse), and synthetic truncated derivatives such as CAP18₂₂ and CAP18₃₁, all of which share cathelin-domain homology but diverge critically in potency, salt tolerance, and therapeutic index.

Why LL-37 or SMAP29 Cannot Be Simply Substituted for CAP18 Antimicrobial Protein: Quantitative Performance Gaps


Although LL-37 (human) and SMAP29 (sheep) are frequently considered interchangeable with CAP18 due to shared cathelin ancestry, direct head-to-head quantitative comparisons reveal substantial performance gaps that preclude straightforward substitution [1]. Under physiological salt conditions (100 mM NaCl), human LL-37 loses up to 85% of its anti-MRSA potency relative to low-salt conditions, whereas CAP18 retains near-identical activity [2]. In a broader screening of 17 antimicrobial peptides against multidrug-resistant Pseudomonas aeruginosa, only CAP-18 achieved MIC values below 32 mg/L against both colistin-susceptible and colistin-resistant strains, leaving all other tested peptides—including multiple defensins, hepcidin, and CRAMP—ineffective at clinically relevant concentrations [3]. Furthermore, the unprocessed pro-form of CAP18 (proCAP18) neutralizes LPS at subnanomolar concentrations, exhibiting >100-fold greater molar potency than its own processed peptide CAP18p or human bactericidal/permeability-increasing protein (BPI), a function not shared by LL-37 or SMAP29 in their unprocessed states [4]. These quantifiable differences mean that substituting CAP18 with another cathelicidin would compromise experimental reproducibility, therapeutic efficacy predictions, and procurement value in applications where salt resistance, anti-pseudomonal potency, or LPS-neutralizing capacity is essential.

CAP18 Antimicrobial Protein: Quantified Evidence of Superiority Against Closest Comparators


CAP18 Retains Anti-MRSA Potency Under Physiological Salt Conditions Whereas Human LL-37 Loses >80% Activity

In a direct head-to-head radial-diffusion assay comparing mammalian cathelicidins under low-salt (0 mM NaCl) and high-salt (100 mM NaCl) conditions, CAP18 maintained near-identical MIC values against methicillin-resistant Staphylococcus aureus (MRSA ATCC 33591), whereas human LL-37 experienced a 5.7-fold increase in MIC, indicating severe salt-dependent inactivation [1]. This differential salt sensitivity is critical for applications simulating physiological or cystic fibrosis airway environments where ionic strength is elevated.

Antimicrobial Resistance MRSA Salt-Resistant AMPs Cathelicidin Comparison

CAP-18 Is the Only Peptide (of 17 Screened) with Clinically Relevant MIC Against Colistin-Resistant Pseudomonas aeruginosa

Seventeen antimicrobial peptides—including α-defensins, β-defensins, CRAMP, PR39, hepcidin, and dermicidin—were tested against two clinical P. aeruginosa isolates. Only CAP-18 exhibited MIC values below 32 mg/L against both the colistin-susceptible and colistin-resistant strains [1]. This result positions CAP-18 as the single active candidate for further development among a diverse panel of host-defense peptides.

MDR Pseudomonas aeruginosa Colistin Resistance AMP Screening CAP-18 Potency

CAP18 Therapeutic Index Favors Eukaryotic Safety Over Truncated Derivatives and Colistin

Among CAP-18 and its truncated derivatives, the full-length CAP-18 peptide achieved a therapeutic index (IC₅₀/MIC₉₀) of 39.6, substantially exceeding the clinical comparator colistin and providing a meaningful window between antibacterial activity and mammalian cell toxicity [1]. Although D-CAP-18 (the enantiomer) showed a higher TI of 137.4, the natural L-form CAP-18 retains a favorable safety margin without the synthetic complexity of D-amino acid incorporation.

Therapeutic Index Hemolysis Cytotoxicity CAP-18 Selectivity

ProCAP18 (Unprocessed) Neutralizes LPS 100-Fold More Potently Than the Processed Peptide or Human BPI

The full-length unprocessed proCAP18 protein blocked LPS-induced chemiluminescence of human leukocytes at subnanomolar concentrations, demonstrating >100-fold greater molar potency than its processed C-terminal peptide CAP18p (IC₅₀ ≈20 nM) or human bactericidal/permeability-increasing protein (BPI, IC₅₀ ≈50 nM) [1]. This unique property is not shared by other cathelicidins in their unprocessed forms and provides a dual-function advantage—LPS neutralization plus antibacterial activity—from a single procurement entity.

LPS Neutralization Endotoxin Inhibition ProCAP18 Sepsis Model

CAP18 Broad-Spectrum Potency Against E. coli, S. aureus, and MRSA Exceeds mCRAMP and FALL39 Under High-Salt Conditions

In radial-diffusion MIC assays across six bacterial strain/salt-condition combinations, CAP18 matched or exceeded the potency of every other cathelicidin except SMAP29, and consistently outperformed mCRAMP and FALL39 (the human precursor) by factors ranging from 2-fold to >16-fold, particularly under high-salt conditions relevant to tissue infection environments [1]. CAP18 was the only rabbit/human cathelicidin in the panel to maintain sub-micromolar MICs against all six test organisms under high salt.

Broad-Spectrum Antibacterial E. coli S. aureus Cathelicidin MIC Comparison

CAP18 Antimicrobial Protein: Evidence-Based Application Scenarios for Scientific Procurement


Cystic Fibrosis and Chronic Respiratory Infection Models Requiring Salt-Resistant Antimicrobial Activity

CAP18 is the procurement choice for CF sputum or airway surface liquid simulation experiments, where 100 mM NaCl abolishes the activity of human LL-37 but leaves CAP18 potency intact [1]. The peptide's sustained MIC of 1.36 μM against MRSA and 0.09 μM against E. coli ML-35p under high salt directly supports use in CF lung infection models and chronic rhinosinusitis research.

Multi-Drug-Resistant Pseudomonas aeruginosa Drug Discovery Programs

In a screen of 17 AMPs, CAP-18 was the only peptide with MIC ≤8 mg/L against both colistin-susceptible and colistin-resistant P. aeruginosa [2]. This makes CAP-18 the appropriate lead compound for MDR P. aeruginosa drug development workflows, including structure-activity relationship studies where truncated derivatives can be benchmarked against the parent CAP-18 scaffold.

Endotoxin-Mediated Inflammation and Sepsis Mechanistic Studies

The unprocessed proCAP18 protein neutralizes LPS at subnanomolar concentrations, exceeding the potency of processed CAP18p by >100-fold and of human BPI by >50-fold [3]. ProCAP18 is therefore the preferred reagent for studies of endotoxin-induced signaling, TLR4 pathway antagonism, and host-defense synergy, where dual LPS-neutralizing and bactericidal readouts are required from a single protein.

Broad-Spectrum Antibacterial Testing in Physiological Salt Conditions

CAP18 maintains sub-micromolar MICs across E. coli, S. aureus, and MRSA under 100 mM NaCl, outperforming mCRAMP, FALL39, and LL-37 in high-salt environments [1]. This supports its use in standardized antimicrobial susceptibility testing for wound infection, surgical site infection, and implant-associated biofilm research where physiological ionic strength is essential for translational relevance.

Quote Request

Request a Quote for Antimicrobial protein CAP18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.